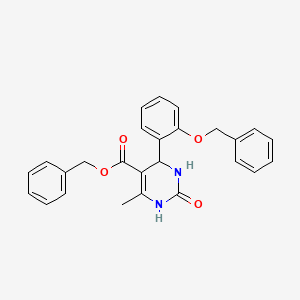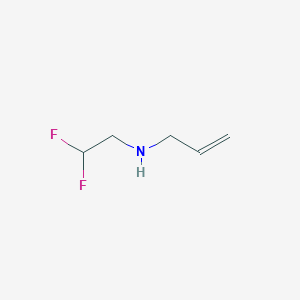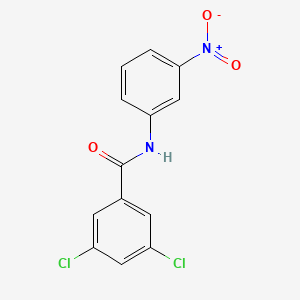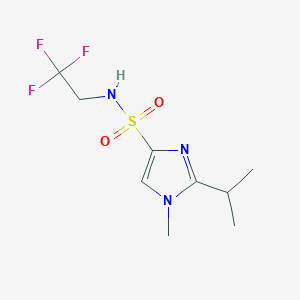
1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the imidazole derivative with chlorosulfonic acid, followed by neutralization with a base.
Addition of the trifluoroethyl group: This is typically done using a nucleophilic substitution reaction with a trifluoroethyl halide.
Methylation and isopropylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide: Lacks the trifluoroethyl group, resulting in different chemical properties.
N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide: Lacks the methyl and isopropyl groups, affecting its reactivity and applications.
Uniqueness
1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties and enhances its binding affinity to molecular targets. This makes it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
1-methyl-2-propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O2S/c1-6(2)8-14-7(4-15(8)3)18(16,17)13-5-9(10,11)12/h4,6,13H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHMGNWLVNRFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2442634.png)
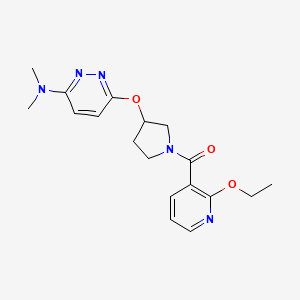
![3-methyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2442641.png)
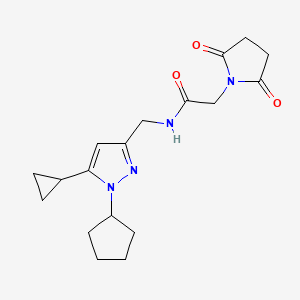
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2442644.png)
![1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine](/img/structure/B2442645.png)
![4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2442646.png)
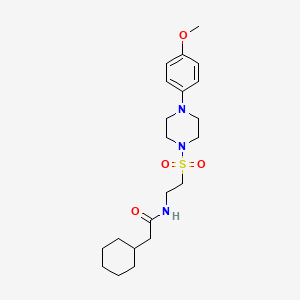
![2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442648.png)
![2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442649.png)
![3-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2442650.png)
